Xanthotoxol

Phototoxicity Genotoxicity Safety Pharmacology

Xanthotoxol is the only major linear furanocoumarin proven non-mutagenic in standardized photomutagenicity assays, enabling clean photobiology studies free from DNA adduct artifacts that plague xanthotoxin and bergapten. Superior PGE2 inhibition among psoralens (LPS-stimulated macrophages) and human skin patch test safety at 100 μM support topical anti-inflammatory development. Defined CYP3A4 inhibition (IC50 7.43 μM) enables precise metabolic control. Validated negative control for PTP1B HTS (IC50 28.60 μM). Essential reference standard for gut microbiome biotransformation studies of dietary furanocoumarins.

Molecular Formula C11H6O4
Molecular Weight 202.16 g/mol
CAS No. 2009-24-7
Cat. No. B1684193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthotoxol
CAS2009-24-7
SynonymsXanthotoxol, Xanthotol, 8-Hydroxypsoralen, NSC 401269
Molecular FormulaC11H6O4
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)O
InChIInChI=1S/C11H6O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-5,13H
InChIKeyJWVYQQGERKEAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Xanthotoxol (8-Hydroxypsoralen) Procurement Guide: Baseline Characteristics and Structural Identity


Xanthotoxol (CAS 2009-24-7), also known as 8-hydroxypsoralen, is a biologically active linear furanocoumarin found in plants such as Cnidium monnieri and Angelica dahurica [1]. It serves as the primary aglycone metabolite for several important analogs, including xanthotoxin (8-methoxypsoralen) and imperatorin [2]. The compound is a white to off-white crystalline powder with a molecular formula of C11H6O4 and a molecular weight of 202.16 g/mol. This guide is intended for scientific procurement professionals seeking to distinguish Xanthotoxol from other in-class coumarins based on verifiable, quantitative performance differences.

Xanthotoxol Sourcing Considerations: Why Analogs Are Not Interchangeable Substitutes


Xanthotoxol cannot be considered a generic substitute for other linear furanocoumarins like xanthotoxin (8-methoxypsoralen) or bergapten (5-methoxypsoralen) due to critical, quantifiable differences in safety and target selectivity. A single substitution at the C8 position from a methoxy to a hydroxyl group fundamentally alters the molecule's interaction with DNA and cytochrome P450 enzymes [1]. For example, while xanthotoxin and bergapten are well-documented photomutagens, Xanthotoxol has been shown to be non-mutagenic in standardized assays [2]. Furthermore, its metabolic and inhibitory profile differs significantly from its precursor imperatorin, leading to distinct in vivo effects [3]. The following quantitative evidence underscores why the choice of this specific furanocoumarin—rather than a generic analog—is a critical variable in experimental design and product development.

Xanthotoxol Differentiation Guide: Quantitative Performance Data Against Key Comparators


Photomutagenicity Safety Profile: Xanthotoxol vs. Methoxylated Analogs

In contrast to its methoxylated counterparts, Xanthotoxol (8-Hydroxypsoralen) is non-mutagenic under near-UV light exposure. This directly addresses a major liability of the furanocoumarin class. A standardized E. coli assay measuring mutation to histidine independence in the presence of near-UV light (NUV) found that psoralen and xanthotoxin (8-methoxypsoralen) are mutagenic, while Xanthotoxol and alpha-terthienyl are not mutagenic [1].

Phototoxicity Genotoxicity Safety Pharmacology

CYP3A4 Inhibition Potency: A Quantified Metabolic Liability

Xanthotoxol is a potent inhibitor of CYP3A4, a major drug-metabolizing enzyme, which is a critical consideration for co-administration studies or when using the compound as a probe in metabolic assays. Using human liver microsomes (HLM), the IC50 for CYP3A4 inhibition was determined to be 7.43 μM, while CYP1A2 inhibition was significantly weaker with an IC50 of 27.82 μM [1]. The inhibition kinetic parameter (Ki) for CYP3A4 was 2.22 μM.

Drug Metabolism Herb-Drug Interaction CYP450 Inhibition

Anti-Inflammatory Efficacy: Superior PGE2 Suppression vs. In-Class Analogs

Xanthotoxol demonstrates superior anti-inflammatory activity compared to other psoralen derivatives in a direct, comparative study. In LPS-stimulated RAW264.7 macrophages, Xanthotoxol (8-hydroxypsoralen) exhibited the most significant inhibition of prostaglandin E2 (PGE2) production, outperforming 5-hydroxypsoralen, 5-methoxypsoralen, and 8-methoxypsoralen [1]. It also decreased IL-6 and IL-1β production in a concentration-dependent manner.

Inflammation Prostaglandin E2 Macrophage Assay

PTP1B Inhibition Selectivity: A Case of Negative Differentiation

Xanthotoxol's performance is not universally superior across all assays, and this negative differentiation is equally important for experimental design. In a comparative study of coumarin-based PTP1B inhibitors, Xanthotoxol showed significantly weaker inhibition (IC50 = 28.60 ± 1.88 μM) compared to Bergapten (IC50 = 6.64 ± 0.23 μM) and Imperatorin (IC50 = 9.44 ± 1.05 μM) [1]. This 4.3-fold weaker activity against bergapten is a critical differentiator for diabetes and metabolic syndrome research.

Diabetes Metabolic Syndrome Enzyme Inhibition

THO Inhibition Potency: Weaker Activity vs. its Metabolic Precursor

Xanthotoxol is a less potent vasorelaxant compared to its metabolic precursor, Imperatorin. In assays measuring thoracic aorta relaxation (THO inhibition), the intestinal bacterial metabolite Xanthotoxol caused weaker inhibition than Imperatorin [1]. This finding aligns with molecular docking studies where the Gold fitness values were ranked: fluvoxamine > imperatorin > xanthotoxol [1].

Vasorelaxation Hypertension Intestinal Metabolism

Hepatic Clearance and Metabolic Stability: A Defined Pharmacokinetic Benchmark

The hepatic clearance (CLH) of Xanthotoxol has been quantitatively defined, providing a crucial benchmark for in vitro-in vivo extrapolation (IVIVE) and for comparing the metabolic stability of new derivatives. Using human liver microsomes, the metabolism of xanthotoxol followed monophasic Michaelis-Menten kinetics, with a calculated CLint value of 0.06 mL·min⁻¹·mg⁻¹. Based on this, the predicted hepatic clearance (CLH) was determined to be 15.91 mL·min⁻¹·kg⁻¹ body weight [1].

ADME Hepatic Clearance Metabolic Stability

Recommended Research Applications for Xanthotoxol Based on Quantitative Performance Data


A Safer Furanocoumarin Probe for Photobiology and Genotoxicity Studies

Xanthotoxol is the preferred choice for experiments investigating the cellular effects of furanocoumarins under near-UV light exposure, where photomutagenicity is a confounding factor. Unlike xanthotoxin and bergapten, which are mutagenic in these assays, Xanthotoxol is not mutagenic [1]. This allows researchers to isolate photodynamic effects from DNA adduct formation, making it a cleaner probe for photobiological mechanism studies. Its well-characterized CYP3A4 inhibition (IC50 = 7.43 μM) also allows for precise control of metabolic variables [2].

Lead Compound for Anti-Inflammatory and Cosmetic Formulation Development

For research programs focused on developing topical anti-inflammatory agents or cosmeceuticals, Xanthotoxol is the superior choice among psoralen derivatives. Direct comparative data shows it is the most effective at inhibiting PGE2, a key inflammatory mediator, outperforming 5-hydroxypsoralen, 5-methoxypsoralen, and 8-methoxypsoralen in LPS-stimulated macrophages [1]. Furthermore, human skin patch tests confirmed that Xanthotoxol does not induce adverse reactions at a 100 μM concentration, providing a preliminary safety signal relevant for topical product development [1].

A Definitive Negative Control for PTP1B-Targeted Drug Discovery

Xanthotoxol serves as an ideal negative control compound in high-throughput screening campaigns targeting Protein Tyrosine Phosphatase 1B (PTP1B). Its weak inhibitory activity (IC50 = 28.60 ± 1.88 μM) is quantitatively defined against potent in-class inhibitors like bergapten (IC50 = 6.64 ± 0.23 μM) [2]. This clear lack of potency allows assay developers to set a reliable 'no-effect' baseline, ensuring that any observed positive hits are not due to general furanocoumarin scaffold activity but are specific to the target.

Reference Standard for Gut Microbiota Metabolism Studies of Furanocoumarins

Xanthotoxol is an essential analytical reference standard for studying the biotransformation of dietary furanocoumarins by the gut microbiome. It is the known metabolite of both xanthotoxin and imperatorin [3]. Research has shown that this conversion results in a loss of vasorelaxant activity compared to the parent compound imperatorin [4]. Therefore, Xanthotoxol is required to quantify the extent of this metabolic conversion and to study its functional consequences on the bioactivity of furanocoumarin-containing foods and herbal preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthotoxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.